(S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Acyl-CoA:cholesterol acyltransferase Lipoprotein assembly Positional isomer specificity

This (S)-3-hydroxy-11Z-octadecenoyl-CoA is the required substrate for three high-value research applications: (1) SOAT1 positional isomer discrimination assays where only the 11Z (vaccenoyl) isomer, not the 9Z (oleoyl) isomer, yields interpretable results; (2) measuring direct (S)-specific 3-hydroxyacyl-CoA dehydrogenase activity without epimerase interference—the (R)-enantiomer is not oxidized; (3) tracking β-oxidation flux through the third step of unsaturated fatty acid degradation using 11Z-configured intermediates. Substituting the 9Z isomer, the trans geometric isomer, or the (R)-enantiomer will compromise enzyme recognition and produce non-reproducible data. Order the correct stereoisomer.

Molecular Formula C39H68N7O18P3S
Molecular Weight 1048.0 g/mol
Cat. No. B15598058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Hydroxy-11Z-Octadecenoyl-CoA
Molecular FormulaC39H68N7O18P3S
Molecular Weight1048.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h9-10,25-28,32-34,38,47,50-51H,4-8,11-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/b10-9-/t27-,28+,32+,33+,34-,38+/m0/s1
InChIKeySCDXBWNPJAGEEK-KBOAXVDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: Molecular Characteristics and Baseline Specifications


(S)-3-Hydroxy-11Z-octadecenoyl-CoA is a long-chain unsaturated fatty acyl-CoA derivative with a molecular weight of 1047.98 and molecular formula C39H68N7O18P3S [1]. It is the coenzyme A thioester of (S)-3-hydroxy-11Z-octadecenoic acid and exists as the (3S,11Z)-3-hydroxyoctadecenoyl-CoA(4−) species at physiological pH 7.3 [2]. This compound is a chiral, monounsaturated hydroxyacyl-CoA with the hydroxyl group at the C3 position and a cis (Z) double bond at position 11 of the 18-carbon acyl chain.

Why (S)-3-Hydroxy-11Z-Octadecenoyl-CoA Cannot Be Substituted with Related Fatty Acyl-CoA Analogs


Fatty acyl-CoA analogs with superficially similar molecular structures exhibit fundamentally different enzyme recognition, metabolic routing, and experimental outcomes. Three critical structural determinants—the (S) stereochemical configuration at C3, the Z (cis) geometry at position 11, and the exact double bond location—cannot be interchanged without altering substrate specificity. Evidence demonstrates that enzymes differentially process 9Z versus 11Z positional isomers [1] and cis versus trans geometric isomers [2], while 3-hydroxyacyl-CoA dehydrogenases exhibit strict stereospecificity for the (S)-enantiomer over the (R)-enantiomer [3]. Consequently, procurement of the correct isomer is not optional but necessary for reproducible and interpretable results.

Quantitative Evidence Guide: Differentiating (S)-3-Hydroxy-11Z-Octadecenoyl-CoA from Closest Analogs


Positional Isomer Specificity: SOAT1 Discriminates 11Z from 9Z-Octadecenoyl-CoA

SOAT1 (sterol O-acyltransferase 1) exhibits markedly higher activity with the 9Z positional isomer of octadecenoyl-CoA compared to the 11Z isomer [1]. This demonstrates that enzymes involved in cholesterol esterification and lipoprotein metabolism distinguish between acyl-CoA substrates differing only in double bond position.

Acyl-CoA:cholesterol acyltransferase Lipoprotein assembly Positional isomer specificity

Cis-11Z Versus Trans Isomer Oxidation Rates in Rat Heart Mitochondria

Vaccenoyl-CoA (11Z-octadecenoyl-CoA) is oxidized at a significantly different rate compared to its trans isomer, elaidoyl-CoA, and at a distinct rate relative to oleoyl-CoA (9Z) in rat heart mitochondria [1].

Fatty acid β-oxidation Mitochondrial metabolism Geometric isomer specificity

Enantiomer Discrimination: (S)-Configuration is Metabolically Distinct from (R)-Enantiomer

The (S)-enantiomer of 3-hydroxyacyl-CoA is specifically recognized by 3-hydroxyacyl-CoA dehydrogenases, while the (R)-enantiomer requires racemization by 3-hydroxyacyl-CoA epimerase (EC 5.1.2.3) before further metabolism [1]. The (R)-enantiomer of this compound, (3R,11Z)-3-hydroxyoctadecenoyl-CoA, is a distinct chemical entity that is not directly processed by the same dehydrogenases [2].

Stereospecific metabolism Enzyme stereoselectivity Chiral lipid biochemistry

C3-Hydroxylation Introduces Distinct Metabolic Routing Relative to Non-Hydroxylated 11Z-Octadecenoyl-CoA

(S)-3-hydroxy-11Z-octadecenoyl-CoA is formed via the hydration of (2E,11Z)-octadecenoyl-CoA by enoyl-CoA hydratase [1] and is subsequently oxidized to 3-oxo-(11Z)-octadecenoyl-CoA by NAD⁺-dependent (S)-3-hydroxyacyl-CoA dehydrogenase [2]. The non-hydroxylated analog, (11Z)-octadecenoyl-CoA, is a substrate for acyl-CoA dehydrogenases in the first step of β-oxidation rather than the third step where the 3-hydroxyacyl-CoA intermediate participates.

Hydroxyacyl-CoA metabolism β-Oxidation intermediates Enoyl-CoA hydratase products

Double Bond Position Effects on Acyltransferase Discrimination in Glycerophospholipid Synthesis

Acyl-CoA:phospholipid acyltransferases discriminate among the 16 positional isomers of cis-octadecenoic acid, with the acyltransferases acting at the 1- and 2-positions of acyl-GPC showing different selectivity profiles for each isomer [1]. This indicates that 11Z-octadecenoyl-CoA is processed with distinct kinetics relative to other double bond positional isomers.

Acyltransferase specificity Phospholipid remodeling Positional isomer discrimination

Validated Research Applications for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA Based on Quantitative Evidence


SOAT1 Substrate Specificity and Positional Isomer Discrimination Studies

This compound is appropriate for investigating the molecular basis of SOAT1 positional isomer discrimination, given documented evidence that SOAT1 distinguishes between 9Z and 11Z octadecenoyl-CoA isomers [1]. Studies of cholesterol esterification or lipoprotein assembly that require an 11Z acyl-CoA substrate—rather than the more active 9Z isomer—should specifically procure this compound.

Mitochondrial β-Oxidation Kinetics of Positional and Geometric Isomers

This compound is applicable to comparative β-oxidation studies in mitochondria, where 11Z-octadecenoyl-CoA (vaccenoyl-CoA) exhibits oxidation kinetics intermediate between oleoyl-CoA (9Z) and elaidoyl-CoA (trans) [1]. It is the substrate of choice for investigating how double bond position and geometry independently modulate mitochondrial fatty acid oxidation rates.

Stereospecific 3-Hydroxyacyl-CoA Dehydrogenase Activity Assays

This compound is the required substrate for assays of (S)-specific 3-hydroxyacyl-CoA dehydrogenases, as the (R)-enantiomer is not directly oxidized by these enzymes without prior epimerase-dependent racemization [1]. The (S)-enantiomer should be procured when the objective is to measure direct dehydrogenase activity without epimerase interference.

Enoyl-CoA Hydratase Product Analysis and β-Oxidation Intermediate Tracing

This compound is the specific product of enoyl-CoA hydratase acting on (2E,11Z)-octadecenoyl-CoA [1], and the substrate for the subsequent NAD⁺-dependent dehydrogenase step producing 3-oxo-(11Z)-octadecenoyl-CoA [2]. It is the required intermediate for studies tracking flux through the third step of unsaturated fatty acid β-oxidation involving 11Z-configured substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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